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Compound of Interest

Compound Name: Ibipinabant

Cat. No.: B1674148

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on Ibipinabant
(also known as SLV319), a potent and selective cannabinoid CB1 receptor inverse agonist. The
focus is on the independent replication and verification of its pharmacological effects,
particularly its metabolic outcomes and observed toxicities. Data from the initial preclinical
studies are compared with findings from subsequent independent research to offer a
comprehensive overview for the scientific community.

Data Presentation: Comparative Quantitative Data

The following tables summarize key quantitative data from the primary research and
independent studies investigating the effects of Ibipinabant.

Table 1: In Vitro Receptor Binding Affinity and Potency
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Parameter

Primary Study (Lange et
al., 2004)

Independent Verification

CB1 Receptor Binding Affinity

Consistently reported in the

(Ki) 7.8 nM low nanomolar range in
i
subsequent publications.[1]
o o Over 1000-fold selectivity for
CB2 Receptor Binding Affinity
7943 nM CB1 over CB2 receptors

(Ki)

confirmed.[1]

Functional Antagonism (pA2)

9.9 (against WIN-55212-

induced arachidonic acid

Not explicitly replicated in the

release)

available independent studies.

Table 2: In Vivo Effects on Food Intake and Body Weight in Diet-Induced Obese (DIO) Mice

Primary Finding Independent Study
] ) Independent Study
Parameter (Replicated in 2 (General
. . 1 (Tam et al., 2012) .
multiple studies) Preclinical Data)
Not specified for direct
Dosage 3 mg/kg/day, p.o. ] 3-10 mg/kg, p.o.
comparison
) Not specified for direct
Duration 28 days ] 56 days
comparison
Used as a

Effect on Food Intake

Significant reduction

comparator, noted to

reduce food intake

Potent anorectic

effects observed.[2]

Caused a significant

Caused reductions in

Effect on Body Weight  Significant reduction reduction in body body weight and
weight adiposity.[1]
o Significant reduction - Reduction in adiposity.
Effect on Adiposity Not specified

in adiposity

[1]

Table 3: Antidiabetic Effects in Zucker Diabetic Fatty (ZDF) Rats
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Independent Study (Rohrbach et al., 2012)

Parameter

[2]
Dosage 10 mg/kg
Duration 9 weeks

Fasting Glucose

-61% vs. vehicle

Glucose AUC (OGTT)

-44% vs. vehicle

Glycosylated Hemoglobin (HbAlc)

-50% vs. vehicle

Non-fasting Insulin

+71% vs. vehicle

Islet Area

+40% vs. vehicle

Islet Insulin Content

+76% vs. vehicle

Comparison to Rimonabant

Slightly more effective at the lowest dose

Weight Loss Dependency

Effects appeared independent of weight loss

Table 4: Myotoxicity Findings

Independent Mechanistic

Initial Observation

Parameter

Study (van der Stelt et al.,

(Preclinical Dog Study)

2015)[4]

Muscle toxicity with

Observed Effect

mitochondrial dysfunction

Strong cytotoxic potency in
C2C12 myoblasts.[4]

Inhibition of mitochondrial
ADP/ATP exchange via the

Proposed Mechanism Not detailed ) ]
adenine nucleotide translocase
(ANT).[4]
Increased reactive oxygen
) species (ROS) generation and
Cellular Consequences Not detailed

decreased ATP production

capacity.[4]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication
and further investigation.

CB1 Receptor Binding Assay (General Protocol):

Membranes from cells stably expressing the human CB1 receptor are incubated with a
radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of the test
compound (Ibipinabant). Non-specific binding is determined in the presence of a high
concentration of an unlabeled agonist. After incubation, the membranes are filtered, and the
bound radioactivity is measured using liquid scintillation counting. The Ki is calculated from the
IC50 value using the Cheng-Prusoff equation.

Diet-Induced Obesity (DIO) Mouse Model (General Protocol):

Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to
induce obesity. Once a significant difference in body weight is observed compared to chow-fed
controls, the DIO mice are randomized into treatment groups. Ibipinabant or vehicle is
administered daily via oral gavage. Body weight and food intake are monitored regularly
throughout the study. At the end of the treatment period, various metabolic parameters and
body composition can be analyzed.

Oral Glucose Tolerance Test (OGTT) (as per Rohrbach et al., 2012):

Animals are fasted overnight. A baseline blood sample is collected, and then a glucose solution
(e.g., 2 g/kg) is administered orally. Blood samples are collected at specified time points (e.g.,
15, 30, 60, and 120 minutes) after glucose administration to measure blood glucose and insulin
levels. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

Assessment of Myotoxicity (as per van der Stelt et al., 2015):

C2C12 myoblast cells are cultured and exposed to varying concentrations of Ibipinabant. Cell
viability is assessed using assays such as the MTT or LDH release assay. For mechanistic
studies, mitochondrial function is evaluated by measuring cellular ATP levels, reactive oxygen
species (ROS) production (e.g., using DCFDA), and oxygen consumption rates in isolated
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mitochondria or intact cells using high-resolution respirometry. The activity of mitochondrial

respiratory chain complexes can also be measured spectrophotometrically.

Mandatory Visualization
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Caption: Ibipinabant, a CB1 inverse agonist, stabilizes the inactive state of the receptor,

leading to increased adenylyl cyclase activity and cCAMP levels.

Experimental Workflow for Investigating Metabolic Effects in DIO Mice
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Caption: Workflow for assessing the in vivo metabolic effects of Ibipinabant in a diet-induced
obesity mouse model.

Logical Relationship of Ibipinabant-Induced Myotoxicity
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Caption: Off-target inhibition of ANT by Ibipinabant leads to mitochondrial dysfunction and
myotoxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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